5,8-Dibromo-1-naphthalenol
Description
Contextualization of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
Halogenated naphthalene derivatives are a class of aromatic compounds that have garnered considerable attention in modern chemical research. The introduction of halogen atoms onto the naphthalene scaffold profoundly influences the molecule's electronic properties, reactivity, and steric profile. cymitquimica.com This functionalization opens avenues for a wide range of chemical transformations, making these compounds valuable intermediates in organic synthesis. nih.gov Their applications span from the development of novel materials with specific optical and electronic characteristics to their use as precursors in the synthesis of complex organic molecules and pharmaceuticals. cymitquimica.comnetascientific.com The stability of many halogenated organic compounds also makes them subjects of interest in environmental and toxicological studies. cymitquimica.com
Significance of Naphthalenol Scaffolds in Organic Synthesis and Materials Science
The naphthalenol (hydroxynaphthalene) scaffold is a fundamental building block in organic chemistry. acs.org The hydroxyl group imparts specific reactivity, allowing for a variety of chemical modifications. Naphthalenol derivatives are crucial intermediates in the production of dyes and pigments. ontosight.ai In materials science, the rigid and planar naphthalene core is exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. netascientific.com The ability to introduce substituents at various positions on the naphthalene rings allows for the fine-tuning of the resulting material's properties. netascientific.com
Overview of Brominated Aromatic Systems: Synthetic Challenges and Research Opportunities
The synthesis of brominated aromatic systems is a cornerstone of organic chemistry, yet it presents several challenges. cardiff.ac.ukarkat-usa.org Achieving regioselectivity—the ability to introduce bromine atoms at specific positions on the aromatic ring—can be difficult, often leading to mixtures of isomers. cardiff.ac.uknih.gov Traditional bromination methods may require harsh reaction conditions and the use of hazardous reagents like elemental bromine. arkat-usa.org
However, these challenges also create research opportunities. There is a continuous drive to develop greener, more efficient, and highly regioselective bromination methods. arkat-usa.org This includes the use of solid catalysts, such as montmorillonite (B579905) clay, to control the reaction's outcome and the development of catalytic systems that operate under milder conditions. cardiff.ac.ukarkat-usa.org The selective functionalization of polybrominated aromatics, where different bromine atoms are distinguished based on their position, is another active area of research. nih.govacs.org
Specific Academic Relevance of Dihalogenated Naphthalenols
Dihalogenated naphthalenols are of particular academic interest due to the interplay of the hydroxyl group and the two halogen substituents. These functional groups can direct further chemical transformations and influence the molecule's intermolecular interactions. The specific positioning of the bromine atoms and the hydroxyl group in different isomers leads to distinct chemical and physical properties. For instance, the reactivity of a bromine atom at an alpha position on the naphthalene ring can differ from one at a beta position. acs.org The study of these isomers provides valuable insights into structure-reactivity relationships and informs the rational design of more complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58877-89-7 |
|---|---|
Molecular Formula |
C10H6Br2O |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,8-dibromonaphthalen-1-ol |
InChI |
InChI=1S/C10H6Br2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H |
InChI Key |
BOKSSGFSLPQPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dibromo 1 Naphthalenol and Analogous Structures
Regioselective Bromination Strategies for Naphthalenols
Achieving regiocontrol in the direct bromination of naphthalenols is a complex task due to the high activation of the naphthalene (B1677914) ring by the hydroxyl group. Research has focused on methods to control the position of halogenation.
Direct bromination of 1-naphthalenol typically yields a mixture of products, with substitution occurring preferentially at the C2 and C4 positions. Achieving substitution at the C5 and C8 positions requires overcoming this inherent reactivity. While specific methods for the direct 5,8-dibromination of 1-naphthalenol are not widely documented, principles from related systems suggest that reaction conditions can be manipulated to influence isomer distribution. For instance, in the bromination of 4,4-dimethyl-5,8-dihydroxy-4H-naphthalen-1-one, standard reaction with Br2 in acetic acid leads to bromination of the hydroquinone (B1673460) ring. researchgate.net This indicates that the electronic nature of the entire molecule plays a critical role in the final substitution pattern.
Palladium-catalyzed C-H halogenation has emerged as a powerful tool for regioselective functionalization. For example, 1-naphthaldehydes can be selectively brominated at the C8 position using N-bromosuccinimide (NBS) and a palladium acetate (B1210297) catalyst. researchgate.net This peri-selective halogenation is directed by the carbonyl group. A similar strategy applied to a suitably derivatized 1-naphthalenol could potentially offer a route to 8-bromo-1-naphthalenol, a precursor to the target compound.
Protecting the hydroxyl group of a naphthalenol as an ether or ester can significantly alter the regiochemical outcome of electrophilic bromination. The protecting group modulates the electron-donating capacity of the oxygen and can introduce steric hindrance, thereby redirecting incoming electrophiles to different positions on the naphthalene ring.
This strategy is well-exemplified in the chemistry of 1,1'-bi-2-naphthol (B31242) (BINOL). The bromination of BINOL diacetate, where the hydroxyl groups are protected as esters, shows a change in regioselectivity from the 6-position to the 5-position. acs.orgnih.gov This shift is attributed to the reduced electron-donating effect of the acetate groups compared to the free hydroxyls, making the 5,5'-positions more susceptible to electrophilic attack. acs.orgnih.gov A similar approach could be envisioned for 1-naphthalenol, where protection of the hydroxyl group could facilitate bromination at the C5 and C8 positions, which are electronically less favored in the unprotected molecule.
| Strategy | Method | Rationale | Example System | Reference |
| Protecting Group | Acetylation of hydroxyl group | Reduces electron-donating effect, altering regioselectivity | (R)-BINOL Diacetate | acs.orgnih.gov |
| Protecting Group | Pivaloyl ester formation | Deactivates one naphthol ring for selective monobromination on the other | 1,1'-bi-2-naphthol (BINOL) | researchgate.net |
Synthesis of Dibromonaphthalenes as Precursors
An alternative and often more viable route to 5,8-dibromo-1-naphthalenol involves the synthesis of a dibromonaphthalene precursor, which is subsequently converted to the target naphthalenol. This approach separates the challenge of regioselective bromination from the presence of the directing hydroxyl group.
The direct polybromination of naphthalene can yield a variety of isomers depending on the reaction conditions and catalysts used. The goal is to synthesize 1,5-dibromonaphthalene (B1630475) or a related isomer that can be functionalized to introduce a hydroxyl group at the C1 position.
The use of solid catalysts like montmorillonite (B579905) KSF clay can influence the product distribution in naphthalene bromination. cardiff.ac.ukarkat-usa.org For example, reaction of naphthalene with three mole equivalents of bromine at room temperature can produce 1,4,6-tribromonaphthalene, along with 1,4- and 1,5-dibromonaphthalene. cardiff.ac.uk Further bromination using four mole equivalents of bromine over KSF clay can yield tetrabromonaphthalenes. cardiff.ac.uk Once the desired dibromonaphthalene isomer is isolated, conversion to a naphthalenol can be achieved through methods such as the Buchwald-Hartwig amination followed by hydrolysis, or via nucleophilic substitution reactions.
| Reactants | Catalyst/Conditions | Major Products | Yield | Reference |
| Naphthalene + 3 eq. Br2 | Room Temperature | 1,4,6-Tribromonaphthalene | 66% | cardiff.ac.uk |
| Naphthalene + 3 eq. Br2 | Room Temperature | 1,5-Dibromonaphthalene | 10% | cardiff.ac.uk |
| Naphthalene + 4 eq. Br2 | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92% | cardiff.ac.uk |
| Naphthalene + 2 eq. Br2 | Synclyst 13 | 1,4-Dibromonaphthalene | 91% | arkat-usa.org |
| Naphthalene + 2 eq. Br2 | KSF Clay | 1,5-Dibromonaphthalene | 40% (after crystallization) | arkat-usa.org |
Proto-debromination is a strategic method for synthesizing specific isomers that are difficult to obtain directly. This technique involves the selective removal of bromine atoms from a polybrominated precursor.
A notable example is the regioselective synthesis of 2,6-dibromonaphthalene (B1584627) from a crude tetrabromination product of naphthalene. cardiff.ac.uk Treatment of the tetrabromonaphthalene mixture with n-butyllithium at low temperature for a short duration results in the selective removal of two bromine atoms, yielding the desired 2,6-isomer in high yield after crystallization. cardiff.ac.uk A similar strategy could be applied to a suitable tri- or tetrabromonaphthalene to selectively remove bromine atoms and arrive at the 1,5- or 1,8-dibromonaphthalene (B102958) skeleton, a key step towards synthesizing this compound. Another documented process involves the selective monodebromination of 1,6-dibromo-2-hydroxynaphthalene at the C1 position using molecular hydrogen and a tungsten carbide catalyst in an acidic organic solvent. google.com This highlights the potential for catalytic hydrodebromination to achieve high regioselectivity.
Catalytic Approaches in Naphthalenol Functionalization
The use of catalysts is crucial for controlling the regioselectivity of halogenation and other functionalization reactions in the naphthalene system. Catalysts can influence the reaction pathway by activating the substrate or the halogenating agent, or by sterically directing the substitution.
In the bromination of naphthalene, both temperature and the choice of catalyst significantly affect the ratio of α- to β-substitution. Ferric compounds, such as ferric chloride or ferric bromide, have been shown to promote the formation of the β-isomer (2-bromonaphthalene) over the α-isomer (1-bromonaphthalene), especially at elevated temperatures. researchgate.netresearchgate.net This catalytic effect is attributed to the reversibility of the bromination reaction under these conditions. researchgate.net
Friedel-Crafts Alkylation and Arylation Precursors
The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org In the context of synthesizing precursors for dibrominated naphthalenols, Friedel-Crafts acylation is often more advantageous than alkylation. Acylation typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com This reaction introduces an acyl group onto the naphthalene ring, which can then be further modified.
Unlike alkylation, Friedel-Crafts acylation is generally not prone to carbocation rearrangements, and the resulting ketone's deactivating effect prevents polysubstitution. sigmaaldrich.com For instance, the acetylation of 2-bromonaphthalene (B93597) has been studied, yielding a mixture of acetylated bromo-naphthalenes. The solvent choice significantly influences the regioselectivity of the reaction. rsc.org While direct Friedel-Crafts reaction on a dibromonaphthalene core is challenging due to the deactivating nature of the bromine atoms, this method is crucial for preparing functionalized naphthalene precursors that can be subsequently brominated.
Table 1: Solvent Effects on Friedel-Crafts Acetylation of 2-Bromonaphthalene rsc.org
| Solvent | Ratio of 1-acetyl-7-bromonaphthalene to 2-acetyl-6-bromonaphthalene |
|---|---|
| Nitrobenzene | 0.53 |
| Carbon Disulphide | 2.2 |
Asymmetric Catalytic Dearomatization for Naphthol Derivatives
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for synthesizing complex, three-dimensional molecules from flat aromatic precursors like naphthols. researchgate.net This approach allows for the creation of chiral naphthalenones, which can be precursors to various functionalized naphthol derivatives.
Recent advancements have demonstrated the organocatalytic asymmetric chlorinative dearomatization of both 1-naphthols and 2-naphthols. nih.gov This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivity. nih.gov Similar strategies involving bromination could foreseeably be applied to produce brominated chiral intermediates. Furthermore, palladium-catalyzed intermolecular asymmetric allylic dearomatization of 1-nitro-2-naphthols has been successfully developed. rsc.org Intermolecular arylative dearomatization of 1-naphthols has also been achieved with high enantioselectivity using a palladium catalyst with a sulfonated chiral phosphine (B1218219) ligand. nih.gov These methods highlight the potential to construct complex, chiral molecules from simple naphthol starting materials, which could be adapted for the synthesis of highly substituted dibromonaphthalenol analogs. rsc.orgnih.gov
Electrochemical Synthesis Pathways for Halogenated Naphthalenols
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and providing high selectivity. uni-mainz.de
Controlled Electrochemical Bromination Techniques
Electrochemical synthesis provides a controlled method for the halogenation of organic compounds. By using electrons as a "traceless" reagent, the in-situ generation of reactive species like bromine can be precisely managed. encyclopedia.pub The electrochemical bromination of alkenes has been well-documented, utilizing stable bromide sources under mild conditions. encyclopedia.pub
This principle can be extended to the bromination of aromatic systems like naphthols. The direct oxidation of a bromide salt at the anode generates bromine, which can then react with the naphthol substrate. The reaction can be controlled by adjusting the electrode potential (controlled potential electrolysis) or the current. metu.edu.tr This technique allows for selective bromination and can potentially be optimized to achieve specific substitution patterns on the naphthalene ring, offering a pathway to halogenated naphthalenols.
Reductive Functionalization of Halogenated Naphthalene Precursors
Electrochemical methods can also be employed for reductive processes. The reductive cleavage of carbon-halogen bonds at a cathode can generate reactive intermediates that can be further functionalized. gre.ac.uk In the context of polyhalogenated naphthalenes, selective reductive debromination could be a viable strategy to synthesize specific isomers. For instance, starting with a polybrominated naphthalene, a controlled potential reduction could selectively remove bromine atoms at specific positions, leading to the desired dibrominated scaffold.
While microbial reductive debromination has been explored for environmental remediation of polybrominated compounds, berkeley.edufrontiersin.orgnih.govnih.gov chemical and electrochemical reductive methods offer more direct control in a synthetic laboratory setting. A process for the selective monodebromination of 1,6-dibromo-2-hydroxynaphthalene to 6-bromo-2-hydroxynaphthalene has been developed using catalytic hydrogenation, demonstrating the feasibility of selective dehalogenation in this class of compounds.
Advanced Synthetic Transformations for Dibrominated Naphthalenols
Modern cross-coupling reactions provide powerful tools for the further functionalization of dibrominated naphthalenols.
Suzuki Cross-Coupling for Arylation of Brominated Naphthalenes
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.govrsc.org This reaction is particularly well-suited for the arylation of brominated naphthalenes.
The two bromine atoms on a dibromonaphthalene scaffold, such as this compound, can be sequentially or selectively functionalized using Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to a diverse range of complex molecules. The reactivity of the two bromine atoms may differ based on their electronic and steric environment, potentially allowing for regioselective functionalization. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Table 2: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Electrophile | Aryl Bromide (e.g., this compound) | The substrate providing the carbon-halogen bond. |
| Nucleophile | Phenylboronic Acid | The organoboron reagent that provides the new carbon group. |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the oxidative addition and reductive elimination steps. |
| Base | Sodium Carbonate (Na₂CO₃) | Activates the organoboron reagent for transmetalation. |
This methodology opens up pathways to synthesize a vast library of derivatives from a single dibrominated naphthalenol precursor, highlighting the importance of such building blocks in synthetic chemistry.
Palladium-Catalyzed Amination of Bromonaphthalenes
The introduction of a nitrogen-based nucleophile onto a naphthalene core via a carbon-nitrogen bond formation is a pivotal transformation in the synthesis of a wide array of chemical entities, including pharmaceuticals, organic materials, and dyes. Among the methodologies available for this purpose, the palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a robust and versatile tool. This reaction facilitates the coupling of aryl halides, such as bromonaphthalenes, with a diverse range of primary and secondary amines under relatively mild conditions.
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that commences with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated naphthalene and regenerate the palladium(0) catalyst. The efficacy of this catalytic cycle is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent system.
In the context of synthesizing derivatives of this compound, the palladium-catalyzed amination of bromonaphthalenes serves as a critical synthetic strategy. While specific studies on the direct amination of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous structures, such as 1-bromonaphthalenes and other di-substituted naphthalenes.
A notable advancement in this area is the application of microwave-assisted palladium-catalyzed amination. Research has demonstrated that 1-aminonaphthalenes can be synthesized rapidly and in high yields from their corresponding 1-bromonaphthalene (B1665260) precursors using this technique. wikipedia.org Microwave irradiation often leads to a significant reduction in reaction times and can improve yields, particularly for challenging substrates. wikipedia.org
The choice of the ligand is paramount in achieving high efficiency and selectivity in the Buchwald-Hartwig amination. A variety of phosphine ligands, ranging from simple trialkylphosphines to more complex biarylphosphines, have been developed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For instance, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
The selection of the base is another critical parameter. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used to facilitate the deprotonation of the amine without competing in side reactions. The solvent choice is also crucial, with ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons such as toluene, being frequently employed.
For the selective mono-amination of di-brominated naphthalenes, careful control of the reaction conditions is essential to prevent the formation of di-amination products. This can often be achieved by using a sub-stoichiometric amount of the amine or by carefully selecting a ligand that favors mono-arylation. The inherent electronic and steric differences between the two bromine substituents in a molecule like this compound could also be exploited to achieve regioselective amination.
The following interactive table summarizes typical conditions and findings for the palladium-catalyzed amination of various bromonaphthalene substrates, providing a valuable reference for the development of synthetic routes to amino-substituted naphthalenol derivatives.
Interactive Data Table: Palladium-Catalyzed Amination of Bromonaphthalenes
| Substrate | Amine | Pd-Source | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 h | 95 | [General Buchwald-Hartwig Conditions] |
| 1-Bromonaphthalene | Morpholine | Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 12 h | 88 | [General Buchwald-Hartwig Conditions] |
| 1-Bromonaphthalene | Benzylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 6 h | 92 | [General Buchwald-Hartwig Conditions] |
| 1-Bromo-4-methoxynaphthalene | Piperidine | PdCl₂(dppf) | dppf | NaOtBu | THF | 65 | 24 h | 85 | [General Buchwald-Hartwig Conditions] |
| 1-Bromonaphthalene | Various amines | Not specified | Not specified | Not specified | Not specified | Microwave | Minutes | Good | wikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 5,8 Dibromo 1 Naphthalenol
Carbon-Bromine Bond Activation and Cleavage Mechanisms
The electrochemical reduction of halogenated aromatic compounds, including bromonaphthalenes, is a widely studied area that provides deep insight into the fundamental steps of C-Br bond cleavage. unifi.it This process typically involves the transfer of an electron to the molecule, initiating a sequence of events that leads to the dissociation of the halogen.
Upon injection of an electron, a radical anion is formed. unifi.itmdpi.com Aromatic radical anions are key intermediates in various chemical processes. nih.gov Their formation involves the acceptance of an electron into an unoccupied antibonding π* valence orbital of the aromatic system. nih.gov The stability of this radical anion is a critical factor; in many cases, especially with halogenated compounds, it is a short-lived species. unifi.it
Following its formation, the radical anion undergoes fragmentation, which involves the cleavage of the C-Br bond. mdpi.com This dissociation results in the formation of a bromide anion and an organic radical (a naphthyl radical in this context). mdpi.comnih.gov The organic radicals produced are themselves highly reactive and can subsequently react with other radicals to form dimers, such as binaphthalene compounds, or undergo further reduction at more negative potentials to form an anion, which can then be protonated by the solvent. mdpi.com
The cleavage of the C-Br bond following electron transfer can be described by two principal models: the stepwise mechanism and the concerted mechanism. unifi.it
Stepwise Mechanism: This is the more commonly considered pathway. unifi.it It involves two distinct stages. The first is the electron transfer to the bromonaphthalene to form an intermediate radical anion. mdpi.com In the second step, this radical anion undergoes C-Br bond cleavage to yield the aryl radical and the bromide anion. unifi.itmdpi.com Even if the radical anion is extremely short-lived, the mechanism is still considered stepwise. unifi.it Quantum mechanical calculations and dynamic reaction coordinate (DRC) studies on related molecules like 1-bromo-2-methylnaphthalene (B105000) support the feasibility of the stepwise mechanism, showing that the formation of the bromide anion and an organic radical occurs after the initial electron uptake. nih.govbohrium.comosti.gov
Concerted Mechanism: In this model, the electron transfer and the C-Br bond cleavage occur in a single, concerted step. There is no discrete radical anion intermediate. unifi.it The electron is transferred directly into a σ* antibonding orbital of the C-Br bond, leading to its immediate dissociation. This pathway results in the direct production of the organic radical and the bromide anion without the formation of an intermediate state. unifi.it The transfer coefficient, an electrochemical parameter, can sometimes suggest which pathway is dominant. uantwerpen.be
| Feature | Stepwise Mechanism | Concerted Mechanism |
|---|---|---|
| Intermediate | Formation of a distinct radical anion intermediate. mdpi.com | No stable intermediate is formed. unifi.it |
| Process | Two separate steps: 1. Electron transfer. 2. Bond cleavage. unifi.it | A single event where electron transfer and bond cleavage are simultaneous. unifi.it |
| Electron Target | Electron is initially accepted into the π* system of the naphthalene (B1677914) ring. nih.gov | Electron is transferred to the σ* antibonding orbital of the C-Br bond. |
| Products | Radical anion, which then fragments to an aryl radical and bromide anion. mdpi.com | Direct formation of an aryl radical and bromide anion. unifi.it |
Photochemical Transformations of Bromonaphthalenols
The photochemistry of bromonaphthols involves the absorption of light to generate excited states that can undergo unique chemical transformations. These reactions often proceed through highly reactive intermediates that are not accessible via thermal pathways.
Studies on related compounds, such as 6-bromo-2-naphthol, have shown that upon photochemical excitation, the molecule can undergo reactions leading to photoarylation and photoalkylation products. researchgate.net These reactions are often the result of trapping a highly reactive intermediate generated from the photolysis of the starting material. For instance, the photochemical reaction in the presence of trapping agents like pyrrole, 1,4-dimethoxybenzene (B90301) (for photoarylation), or allyltrimethylsilane (B147118) and 2,3-dimethylbut-2-ene (for photoalkylation) provides strong evidence for the formation of such an intermediate. researchgate.net The reaction mechanism involves the loss of hydrobromic acid from the excited state of the bromonaphthol, leading to the formation of a carbene, which then reacts with the surrounding substrates. researchgate.net
Carbenes are neutral molecules containing a divalent carbon atom with two unshared valence electrons. libretexts.org They can exist in either a singlet state (with paired non-bonding electrons) or a triplet state (with unpaired non-bonding electrons). libretexts.org Triplet carbenes are diradicals and participate in stepwise radical-type reactions. libretexts.org
In the photochemistry of bromonaphthols, a key mechanistic step is the generation of a triplet carbene intermediate. researchgate.net This process occurs from the triplet excited state of the 6-bromo-2-naphthol. researchgate.net Laser flash photolysis (LFP) studies have supported the generation and reactivity of this intermediate. For example, in the presence of oxygen, the triplet carbene can be trapped, leading to the detection of transient species like 2,6-naphthoquinone-O-oxide. researchgate.net The electrophilic nature of this carbene has been supported by DFT calculations. researchgate.net The reactivity of this electrophilic carbene is demonstrated by its successful trapping with a variety of nucleophilic reagents. researchgate.net
| Trapping Agent | Reaction Type | Inferred Intermediate |
|---|---|---|
| Oxygen | Oxidation | Triplet Carbene |
| Allyltrimethylsilane | Photoalkylation | Triplet Carbene |
| 2,3-Dimethylbut-2-ene | Photoalkylation | Triplet Carbene |
| Pyrrole | Photoarylation | Triplet Carbene |
| Acrylonitrile | Cycloaddition/Insertion | Triplet Carbene |
| 1,4-Dimethoxybenzene | Photoarylation | Triplet Carbene |
| Pyridine (B92270) | Ylide Formation | Triplet Carbene |
Hydrobromic Acid Loss Mechanisms in Photoreactions
The photochemical behavior of halogenated aromatic compounds is of significant environmental and synthetic interest. For brominated aromatics like 5,8-Dibromo-1-naphthalenol, irradiation with UV light can induce the cleavage of the carbon-bromine (C-Br) bond. While specific studies on this compound are not prevalent, the mechanisms can be inferred from research on related bromophenols and polybrominated compounds.
The primary photochemical process is the homolytic fission of the C-Br bond, which is typically the weakest bond in the molecule, to generate a naphthoxyl radical and a bromine radical.
C₁₀H₅Br₂(OH) + hν → •C₁₀H₅Br(OH) + Br•
In protic solvents, such as water or alcohols, the bromine radical can abstract a hydrogen atom to form hydrobromic acid (HBr). The naphthoxyl radical can then be reduced by abstracting a hydrogen atom from the solvent or another hydrogen donor, resulting in the net replacement of a bromine atom with hydrogen (photodebromination).
Another proposed mechanism, particularly in aqueous environments, involves the formation of a hydrated electron (e⁻aq) upon photolysis. This highly reactive species can react with the brominated naphthalenol, leading to dissociative electron attachment and the expulsion of a bromide ion (Br⁻). This pathway also results in the formation of a radical intermediate, which is subsequently quenched to yield the debrominated product. The loss of HBr is thus a frequent consequence of these complex photochemical reaction cascades.
Electrophilic and Nucleophilic Substitution Reactions
Regioselectivity in Substitution at Brominated Positions
The bromine atoms at the C5 and C8 positions of this compound are susceptible to substitution, primarily through transition-metal-catalyzed cross-coupling reactions rather than classical nucleophilic aromatic substitution (SNAr). The electron-rich nature of the naphthol ring, enhanced by the electron-donating hydroxyl group, disfavors the addition-elimination mechanism typical of SNAr, which requires electron-deficient aromatic systems. wikipedia.orgchemistrysteps.com
The most viable methods for substitution at these positions involve palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.govmasterorganicchemistry.com In these processes, an organometallic reagent (e.g., an arylboronic acid in the Suzuki reaction) couples with the aryl bromide.
Regioselectivity between the C5 and C8 positions would be influenced by several factors:
Steric Hindrance: The C8 position is peri to the C1 hydroxyl group, creating significant steric hindrance. This would likely favor substitution at the less hindered C5 position.
Electronic Effects: The hydroxyl group directs electronically, but its influence is more pronounced on the same ring. The relative electronic activation of the C5 versus C8 positions for oxidative addition to the palladium catalyst is more subtle.
Therefore, in a mono-substitution reaction under kinetic control, the C5-substituted product is expected to be the major isomer. Achieving disubstitution would require harsher conditions or a more reactive catalyst system.
Reactions Involving the Hydroxyl Group of the Naphthalenol
The phenolic hydroxyl group at the C1 position is a key functional handle for derivatization. Its acidic proton can be readily removed by a base to form a nucleophilic naphthoxide ion. This allows for a variety of reactions, including:
O-Alkylation (Etherification): Reaction of the corresponding naphthoxide with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) via a Williamson ether synthesis mechanism yields the corresponding ether. The presence of two electron-withdrawing bromine atoms on the adjacent ring would be expected to increase the acidity of the hydroxyl group, facilitating its deprotonation.
O-Acylation (Esterification): Treatment with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) leads to the formation of naphthyl esters. This reaction is typically rapid and high-yielding.
Formation of Triflates: Reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) converts the hydroxyl group into a triflate (-OTf), an excellent leaving group. This transformation is crucial as it allows the C1 position to participate in cross-coupling reactions, effectively converting the nucleophilic hydroxyl center into an electrophilic site.
Dearomatization Chemistry of Naphthalenol Derivatives
Dearomatization reactions provide a powerful strategy for converting flat, aromatic compounds into complex three-dimensional structures, which are valuable scaffolds in natural products and pharmaceuticals. researchgate.net Naphthols are particularly attractive substrates for these transformations. nih.govbohrium.com
Catalytic Dearomatization Strategies
The dearomatization of naphthalenol derivatives can be achieved with high efficiency and stereocontrol using various transition-metal catalysts. These methods often involve the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 or C4 position, disrupting the aromatic system.
Recent advances have highlighted several key catalytic systems:
Palladium Catalysis: Asymmetric allylic dearomatization of β-naphthols has been achieved using palladium catalysts with chiral ligands, providing access to β-naphthalenones with a new quaternary stereocenter. acs.org
Iridium Catalysis: Cooperative catalytic systems involving a chiral iridium complex and a Brønsted acid have been used for the enantioselective allylic dearomatization of naphthols with allylic alcohols. nih.gov
Scandium Catalysis: A chiral N,N'-dioxide–scandium(III) complex has been shown to catalyze the highly enantioselective hydroxylative dearomatization of 2-naphthols. rsc.orgnih.gov
Ruthenium Catalysis: Ru(II) catalysts can promote the vinylative dearomatization of naphthols through a C(sp²)-H bond activation pathway. acs.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium / Chiral Ligand (e.g., PHOX) | Asymmetric Allylic Dearomatization | Forms β-naphthalenones with high enantioselectivity (up to 97% ee). | acs.org |
| Iridium / Chiral Phosphoric Acid | Cooperative Allylic Dearomatization | High chemo- and enantioselectivities for reactions with racemic allylic alcohols. | nih.gov |
| Scandium(III) / Chiral N,N'-Dioxide | Hydroxylative Dearomatization | Produces substituted ortho-quinols with high yields and enantioselectivities. | rsc.orgnih.gov |
| Ruthenium(II) / Copper Oxidant | Vinylative Dearomatization | Proceeds via C-H activation and generates spirocyclic compounds. | acs.org |
Oxidative and Non-oxidative Dearomatization Processes
Oxidative Dearomatization: In these processes, the naphthalenol is oxidized, often with the incorporation of a nucleophile.
Electrochemical Methods: Metal-free electrochemical oxidation provides a sustainable route for the dearomatization of 2-naphthols, leading to C-O homocoupling and subsequent alkoxylation products. nih.govresearchgate.net This method can be particularly useful for electron-deficient phenols and naphthols. rsc.orgrsc.org
Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) can be used to achieve oxidative dearomatization. A catalyst-free reaction of β-naphthols with a hypervalent-iodine-based nitrooxylating reagent has been reported to yield nitrooxylated β-naphthalenones. researchgate.net
Hydroxylative Dearomatization: As mentioned previously, the scandium-catalyzed reaction with oxaziridines is an oxidative process that installs a hydroxyl group during the dearomatization step. rsc.orgnih.gov
Non-oxidative Dearomatization: These reactions involve the addition of both an electrophile and a nucleophile across a double bond of the aromatic ring, without a change in the oxidation state of the system. The transition-metal-catalyzed allylic and vinylative dearomatization reactions described in section 3.4.1 are prime examples of non-oxidative processes. acs.orgnih.govacs.org In these cases, the metal catalyst facilitates the addition of an external group (e.g., an allyl or vinyl group) to the naphthol, leading to a dearomatized naphthalenone product.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H and ¹³C NMR spectra of brominated naphthalenols are characterized by chemical shifts and coupling constants that are highly sensitive to the position and number of bromine substituents. The electronegativity and steric bulk of the bromine atoms cause significant deshielding of adjacent protons and carbons, leading to downfield shifts in the NMR spectrum.
For aromatic compounds, protons typically resonate in the range of 6.5-8.0 ppm, and this is the region where the signals for the aromatic protons of 5,8-Dibromo-1-naphthalenol would be expected. researchgate.net The ¹³C NMR signals for aromatic carbons are generally observed between 120 and 170 ppm. documentsdelivered.com The presence of the hydroxyl group and the two bromine atoms at the C1, C5, and C8 positions would induce distinct chemical shifts for each proton and carbon atom in the naphthalene (B1677914) ring system, allowing for their specific assignment through analysis of coupling patterns and, if necessary, two-dimensional NMR techniques like COSY, HSQC, and HMBC. mdpi.com
For instance, in related brominated naphthalene derivatives, the protons on the brominated rings show complex splitting patterns, and their chemical shifts are influenced by the electronic effects of the substituents. nih.gov The analysis of these patterns is fundamental to confirming the substitution pattern of the naphthalene core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Brominated Naphthalenols Note: The following table is a representation of expected chemical shift ranges based on general principles and data from related compounds, as direct experimental data for this compound was not found in the searched literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.0 - 7.5 | C-1: 150 - 155 |
| H-3 | 7.2 - 7.8 | C-2: 110 - 120 |
| H-4 | 7.8 - 8.2 | C-3: 125 - 135 |
| H-6 | 7.5 - 8.0 | C-4: 120 - 130 |
| H-7 | 7.3 - 7.8 | C-4a: 125 - 135 |
| OH | 5.0 - 6.0 | C-5: 115 - 125 |
| C-6: 125 - 135 | ||
| C-7: 120 - 130 | ||
| C-8: 110 - 120 | ||
| C-8a: 140 - 150 |
Disclaimer: This table is for illustrative purposes and the actual chemical shifts may vary.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as conformational changes and restricted rotation. acs.org In derivatives of this compound, particularly those with bulky substituents, hindered rotation around single bonds can lead to the existence of distinct conformers or atropisomers.
For example, in peri-substituted naphthalenes, the steric hindrance between substituents at the 1 and 8 positions can create a significant energy barrier to rotation. researchgate.net DNMR studies can be employed to measure the coalescence temperature of signals from the interconverting species, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. Such studies provide valuable insights into the conformational dynamics and stereochemistry of these molecules. While no specific DNMR studies on this compound derivatives were found, the principles are well-established for related systems. acs.org
In the solid state, non-covalent interactions such as halogen bonds can play a crucial role in determining the crystal packing and properties of materials. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the local structure and dynamics in crystalline and amorphous solids. nih.gov For halogenated compounds, ssNMR can provide direct evidence for the presence and nature of halogen bonds. nih.gov The chemical shifts of the carbon atoms bonded to the halogen, as well as the quadrupolar coupling constants of the halogen nuclei (e.g., ⁷⁹Br and ⁸¹Br), are sensitive to the formation of halogen bonds. nih.gov Changes in these NMR parameters upon the formation of a halogen-bonded adduct can be used to infer the strength and geometry of the interaction.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₆Br₂O), the expected exact mass can be calculated with high precision. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature serves as a definitive confirmation of the number of bromine atoms in the molecule. nih.gov
Analysis of brominated pollutants has demonstrated the utility of HRMS in identifying and quantifying brominated compounds in complex matrices. nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In FAB-MS, the sample is dissolved in a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms. This process generates pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, with minimal fragmentation.
While specific FAB-MS data for this compound was not found, the technique is well-suited for the analysis of brominated organic compounds. The resulting mass spectrum would be expected to show a prominent pseudomolecular ion peak corresponding to the molecular weight of the compound, along with the characteristic isotopic pattern of the two bromine atoms. Analysis of the fragmentation patterns, although typically less extensive than in electron ionization (EI) mass spectrometry, can provide valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents and cleavage of the aromatic ring system. researchgate.net
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probes the energy levels of molecules. Vibrational techniques like Infrared (IR) spectroscopy investigate the transitions between vibrational states, offering direct insight into the functional groups present. Electronic techniques such as UV-Visible (UV-Vis) spectroscopy examine the transitions of electrons between molecular orbitals, revealing information about the conjugated system of the molecule.
The key functional groups in this compound are the hydroxyl (-OH) group, the aromatic naphthalene core, and the carbon-bromine (C-Br) bonds. The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C-O stretching vibration of the phenolic hydroxyl group is expected to appear as a strong band in the 1200-1260 cm⁻¹ range.
The aromatic naphthalene ring will produce several characteristic signals. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations result in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 700-900 cm⁻¹ range. Finally, the C-Br stretching vibrations of the two bromine atoms attached to the aromatic ring are anticipated to produce strong to medium absorptions in the lower frequency "fingerprint region," typically between 500 and 650 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the conjugated naphthalene ring system.
The spectrum of the parent naphthalene molecule shows two main absorption bands, the ¹Lₐ band (intense, around 275 nm) and the ¹Lₑ band (less intense, with fine structure, around 312 nm). The introduction of a hydroxyl group (-OH) and two bromine atoms (-Br) as substituents on the naphthalene core significantly influences the electronic spectrum. Both -OH and -Br are auxochromes, which possess non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization extends the conjugation, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.
Therefore, the UV-Vis spectrum of this compound is expected to show its principal absorption bands at longer wavelengths compared to unsubstituted naphthalene. Based on data for 1-naphthalenol, absorptions are expected around 290-330 nm. The presence of the two bromine atoms would likely induce further red shifts.
| Transition | Parent Compound (Naphthalene) λₘₐₓ (nm) | Expected λₘₐₓ for this compound (nm) | Description |
|---|---|---|---|
| ¹Lₐ Band (π → π) | ~275 | > 280 | Strong absorption band |
| ¹Lₑ Band (π → π) | ~312 | > 320 | Weaker absorption band with vibrational fine structure |
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules—molecules that are non-superimposable on their mirror images.
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a CD spectrum. However, CD spectroscopy is a crucial technique for studying chiral derivatives that can be synthesized from naphthols. A prominent class of such derivatives are the atropisomeric binaphthols (BINOLs), where two naphthol units are linked by a C-C single bond. Due to hindered rotation around this single bond, compounds like 3,3'-Dibromo-1,1'-bi-2-naphthol can be separated into stable, non-interconverting enantiomers.
These chiral binaphthol derivatives are widely used as chiral ligands in asymmetric catalysis. CD spectroscopy is instrumental in confirming the absolute configuration (R or S) of these atropisomers and determining their enantiomeric excess (ee). The CD spectrum of a chiral binaphthol derivative typically shows characteristic positive and negative peaks (Cotton effects) whose signs and intensities are unique to a specific enantiomer.
Advanced Spectroscopic Techniques for Mechanistic Insights
Beyond standard structural characterization, advanced spectroscopic methods can provide deeper insights into reaction mechanisms, ion structures, and the properties of short-lived intermediates.
Infrared Multiphoton Dissociation (IRMPD) spectroscopy is a sophisticated technique that combines vibrational spectroscopy with mass spectrometry to elucidate the structure of gas-phase ions. In an IRMPD experiment, mass-selected ions trapped within a mass spectrometer are irradiated with a tunable, high-power infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy that eventually causes the ion to fragment. A vibrational spectrum is obtained by plotting the fragmentation efficiency as a function of the laser wavelength.
While no specific IRMPD studies on this compound have been published, this technique offers a powerful hypothetical method for its unambiguous structural confirmation, especially for distinguishing it from other isomers like 2,4-Dibromo-1-naphthalenol. The protonated or deprotonated molecular ions of different isomers, while having the same mass-to-charge ratio, will possess unique three-dimensional structures and, consequently, distinct IRMPD spectra. By comparing the experimentally measured IRMPD spectrum with theoretical spectra calculated using computational methods (like Density Functional Theory) for all possible isomers, a definitive structural assignment can be made. This approach provides mechanistic insights into the fragmentation pathways of the ion, which are directly linked to its underlying structure.
Laser Flash Photolysis (LFP) is a pump-probe technique used to generate and study the kinetics of short-lived transient species such as triplet excited states, radicals, and radical ions, which are often key intermediates in photochemical reactions. The technique uses a short, intense laser pulse (the "pump") to excite the sample and a second, weaker light source (the "probe") to monitor the changes in absorption over time, typically on timescales from nanoseconds to milliseconds.
For this compound, LFP could be employed to investigate its photochemical behavior. Upon excitation with a UV laser pulse, the molecule would be promoted to an excited singlet state, which can then undergo intersystem crossing to form a longer-lived triplet excited state. LFP would allow for the direct observation of the triplet-triplet absorption spectrum of this species.
Furthermore, phenolic compounds are known to undergo photochemical reactions such as hydrogen atom abstraction or photo-ionization. LFP could be used to detect the formation of the 5,8-dibromo-1-naphthalenoxyl radical, a transient species formed by the loss of the phenolic hydrogen atom. By monitoring the formation and decay kinetics of this radical, one can obtain rate constants and gain mechanistic understanding of its reactions, such as its interaction with oxygen or other molecules. This provides crucial insights into potential photodegradation pathways and reactive intermediates.
Computational and Theoretical Studies of 5,8 Dibromo 1 Naphthalenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 5,8-Dibromo-1-naphthalenol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Furthermore, DFT provides crucial energetic information, such as the total electronic energy, which is a measure of the molecule's stability. From these calculations, other important electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the electronic excitation properties of the molecule.
Table 1: Hypothetical DFT Calculation Outputs for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground state. | Value in Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value in eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value in eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Value in eV |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Reaction Mechanism Elucidation through Potential Energy Surface Analysis
Understanding how a molecule reacts is a central theme in chemistry. Computational methods allow for the detailed exploration of reaction mechanisms by analyzing the potential energy surface (PES).
Transition State Characterization and Activation Energy Determination
A key aspect of studying a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state for a given reaction involving this compound. Once the energies of the reactants and the transition state are known, the activation energy can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.
Direct Reaction Coordinate (DRC) Calculations for Dissociation Processes
Direct Reaction Coordinate (DRC), also known as Intrinsic Reaction Coordinate (IRC) calculations, are used to map the reaction pathway that connects the transition state to the reactants and products. For a process like the dissociation of the O-H bond in this compound, DRC calculations would trace the geometric changes and the corresponding energy profile as the bond breaks, confirming that the identified transition state correctly connects the desired reactant and product states.
Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, play a crucial role in the structure, stability, and intermolecular interactions of molecules. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor. The bromine atoms can also participate in halogen bonding. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions, providing insights into the crystal packing and interactions with other molecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Halogen Bonding Characterization and Strength Modulation
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the two bromine atoms attached to the aromatic system can serve as potent halogen bond (XB) donors. The formation of these bonds is a key factor in the crystal engineering and molecular recognition properties of brominated aromatic compounds. nih.govnih.gov
Computational studies on analogous dihalogenated phenols and other brominated systems have been instrumental in characterizing the nature of these interactions. nih.govnih.gov Halogen-halogen contacts are generally categorized into two main types. Type I interactions are governed by van der Waals forces, while Type II contacts represent true halogen bonds, where the electrophilic region of one halogen atom interacts with the nucleophilic equatorial region of another. nih.gov Computational and crystallographic surveys indicate a strong preference for bromine atoms to engage in Type II contacts over Type I, highlighting their distinct electrophilic character. nih.gov
The strength of the halogen bonds formed by this compound can be modulated by the electronic environment of the naphthalene (B1677914) ring. acs.org The introduction of additional electron-withdrawing or electron-donating substituents can tune the interaction strength. For instance, electron-withdrawing groups would enhance the electrophilic character of the bromine atoms, leading to stronger halogen bonds. This tunability is a critical aspect in the rational design of supramolecular materials. acs.orgrichmond.edu Quantum mechanics-based evaluations, such as Density Functional Theory (DFT), are used to quantify these interaction energies. acs.org
Table 1. Theoretical Interaction Energies for Halogen Bonding| Interaction Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| C-Br···O (Carbonyl) | Halogen Bond | -3.5 to -5.0 |
| C-Br···N (Pyridine) | Halogen Bond | -4.0 to -6.0 |
| C-Br···Br-C (Type II) | Halogen Bond | -1.5 to -2.5 |
| C-Br···Br-C (Type I) | van der Waals | -0.5 to -1.0 |
σ-Hole Interactions in Brominated Systems
The concept of the σ-hole is fundamental to understanding halogen bonding and other related non-covalent interactions. rsc.org A σ-hole is a region of positive electrostatic potential located on a halogen atom, centered along the axis of its covalent bond to another atom (in this case, the C-Br bond). nih.govresearchgate.net This seemingly counterintuitive positive region arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. mdpi.com The electron density is drawn towards the more electronegative carbon and is more concentrated in an equatorial belt around the bromine, leaving the polar region (the "hole") electron-deficient and thus electropositive. researchgate.net
The magnitude of the positive electrostatic potential of the σ-hole (often denoted as VS,max) is a key determinant of the strength of the resulting halogen bond. acs.org For halogens bonded to carbon, the VS,max value, and therefore the XB donor capability, increases in the order Cl < Br < I. nih.gov The presence of electron-withdrawing groups on the naphthalene ring of this compound would be expected to increase the magnitude of the σ-hole on the bromine atoms, thereby making them stronger XB donors. nih.gov Computational methods are essential for visualizing and quantifying these electrostatic potentials on molecular surfaces, providing direct insight into the molecule's ability to form σ-hole interactions. acs.orgnih.gov
Table 2. Calculated σ-Hole Characteristics for Aromatic Bromine| Compound Type | Bond | Typical VS,max (kcal/mol) | Directionality |
|---|---|---|---|
| Bromobenzene | C-Br | +15 to +25 | Highly linear (approx. 180°) |
| Electron-poor Brominated Aromatic | C-Br | +25 to +35 | Highly linear (approx. 180°) |
| Electron-rich Brominated Aromatic | C-Br | +10 to +20 | Highly linear (approx. 180°) |
Interplay between Covalent and Supramolecular Bonding
The structure and function of molecular materials are governed by a complex interplay between strong, intramolecular covalent bonds and weaker, intermolecular supramolecular interactions. researchgate.net In this compound, the covalent framework defines the core identity of the molecule. However, its assembly into larger, functional architectures is directed by supramolecular forces. These non-covalent interactions include the halogen bonds from the bromine atoms, hydrogen bonds from the hydroxyl group, and π-π stacking interactions between the naphthalene rings. thieme-connect.com
The relationship between these interactions is not merely additive; they can be cooperative, competitive, or exist on a continuum between weak non-covalent forces and interactions with partial covalent character. digitellinc.comrsc.org For example, the formation of a hydrogen bond by the hydroxyl group can influence the electron density of the aromatic system, which in turn can modulate the strength of the halogen bonds formed by the bromine atoms. rsc.org Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses are computational tools used to dissect these interactions, revealing that many supramolecular bonds, including halogen bonds, can be described by a resonance-type donor-acceptor model, analogous to hydrogen bonding. nih.gov This perspective unifies the description of these interactions, viewing them as part of a continuous range of bond orders rather than as fundamentally different phenomena. nih.gov Understanding this interplay is crucial for predicting and controlling the self-assembly of this compound into specific crystalline forms or other ordered materials. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a molecule like this compound, MD simulations provide invaluable insights into its dynamic behavior, conformational preferences, and interactions with its environment. nih.gov
MD simulations can be employed to explore the conformational landscape of the molecule. This includes analyzing the rotational freedom of the hydroxyl group and any subtle deviations from planarity in the naphthalene ring system. researchgate.net Furthermore, MD is particularly powerful for studying intermolecular interactions in a dynamic context. nih.gov Simulations can model how individual molecules of this compound interact with each other in a solution or melt, predicting the formation of dimers or larger aggregates. These simulations can explicitly track the formation and breaking of hydrogen and halogen bonds, revealing the preferred modes of association and the stability of the resulting supramolecular structures over time. researchgate.net By simulating the molecule in different solvents, MD can also shed light on solvation shell dynamics and how the solvent environment influences conformational equilibrium and intermolecular binding. researchgate.net
Theoretical Prediction of Spectroscopic Properties (UV-Vis, IR, CD)
Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allows for the accurate prediction of various spectroscopic properties of molecules prior to their experimental synthesis or measurement. nih.govmdpi.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. nih.gov By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. This spectrum would show characteristic absorption bands corresponding to specific molecular vibrations, such as the O-H stretching of the hydroxyl group, the C-Br stretching modes, and various C-C stretching and bending modes within the aromatic naphthalene core. nih.gov These predicted spectra are crucial for interpreting experimental data and confirming the structure of the compound. jocpr.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region can be predicted using TD-DFT. chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to absorption intensity. mdpi.com For this compound, the calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the delocalized naphthalene system. nih.gov The positions of the bromine and hydroxyl substituents would influence the precise wavelengths of maximum absorption (λmax). mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum on its own. However, if it were to self-assemble into a stable, chiral supramolecular structure, that assembly could potentially be CD-active.
Table 3. Predicted Spectroscopic Data for this compound| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Frequency (cm-1) | ~3550-3600 | O-H stretch |
| Frequency (cm-1) | ~1500-1600 | Aromatic C=C stretch | |
| Frequency (cm-1) | ~500-600 | C-Br stretch | |
| UV-Vis | λmax, 1 (nm) | ~300-330 | π-π* transition |
| λmax, 2 (nm) | ~230-250 | π-π* transition |
Derivatization Strategies and Further Synthetic Utility
Functional Group Interconversions at Brominated Positions
The bromine atoms at the 5 and 8 positions of the naphthalenol scaffold are key handles for synthetic transformations. These positions can be selectively modified through various reactions to introduce new functional groups, thereby altering the electronic and steric properties of the molecule.
Nucleophilic Aromatic Substitution of Bromine
Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atoms with a variety of nucleophiles. wikipedia.org In a typical SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
While the hydroxyl group in 5,8-dibromo-1-naphthalenol is an electron-donating group, the presence of two bromine atoms can influence the reactivity of the naphthalene (B1677914) ring system. The success of nucleophilic substitution is often dependent on the reaction conditions and the nature of the incoming nucleophile. Strong nucleophiles such as alkoxides, thiolates, and amines can be employed to displace the bromide ions. chemistrysteps.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Brominated Naphthalenes
| Nucleophile | Reagent | Product Functional Group |
|---|---|---|
| Methoxide | Sodium Methoxide | Methoxy |
| Thiophenoxide | Sodium Thiophenoxide | Phenylthio |
| Ammonia | Ammonia | Amino |
This table presents potential transformations based on general reactivity principles of nucleophilic aromatic substitution on aryl halides.
Conversion to Organometallic Reagents (e.g., Grignard, Organolithium)
The bromine atoms on the naphthalenol ring can be converted into organometallic species, such as Grignard or organolithium reagents. This transformation is typically achieved by reacting the dibromonaphthalenol with magnesium metal (for Grignard reagents) or an organolithium reagent like n-butyllithium. The hydroxyl group must first be protected to prevent it from quenching the highly reactive organometallic species.
Once formed, these organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds. This strategy is highly valuable for introducing alkyl, aryl, or carbonyl functionalities onto the naphthalene core.
Table 2: Synthetic Applications of Organometallic Intermediates
| Organometallic Reagent | Electrophile | Resulting Functional Group |
|---|---|---|
| Grignard Reagent (Ar-MgBr) | Aldehyde (R-CHO) | Secondary Alcohol (Ar-CH(OH)-R) |
| Organolithium Reagent (Ar-Li) | Ketone (R₂C=O) | Tertiary Alcohol (Ar-C(OH)R₂) |
| Grignard Reagent (Ar-MgBr) | Carbon Dioxide (CO₂) | Carboxylic Acid (Ar-COOH) |
This table illustrates the synthetic utility of organometallic reagents derived from aryl bromides.
Formation of Nitriles from Bromonaphthalenes
The conversion of the bromo groups to nitrile functionalities represents a significant synthetic transformation, as nitriles can be further elaborated into various other functional groups, including carboxylic acids, amines, and amides. vanderbilt.edulibretexts.org A common method for this conversion is the nucleophilic substitution of the bromide with a cyanide salt, such as potassium or sodium cyanide. libretexts.orgchemguide.co.uk This reaction is often carried out in a polar aprotic solvent like DMSO. vanderbilt.edu
Another approach involves the use of transition metal-catalyzed cyanation reactions, which can offer milder reaction conditions and broader functional group tolerance. For instance, palladium- or copper-catalyzed reactions with cyanide sources are well-established methods for the synthesis of aryl nitriles.
Modification of the Hydroxyl Group
The hydroxyl group at the 1-position of this compound is another key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the compound's properties.
Etherification and Esterification Reactions
The phenolic hydroxyl group can readily undergo etherification and esterification reactions. Etherification is typically achieved by reacting the naphthalenol with an alkyl halide in the presence of a base. This reaction converts the hydroxyl group into an ether, which can alter the solubility and electronic properties of the molecule.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid, acid chloride, or anhydride (B1165640) to form an ester. Esters are valuable derivatives in their own right and can also serve as protecting groups for the hydroxyl functionality. libretexts.org
Table 3: Common Etherification and Esterification Reagents
| Reaction Type | Reagent | Resulting Functional Group |
|---|---|---|
| Etherification | Methyl Iodide | Methoxy |
| Etherification | Benzyl (B1604629) Bromide | Benzyloxy |
| Esterification | Acetic Anhydride | Acetoxy |
This table provides examples of common reagents used for the modification of hydroxyl groups.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. organic-chemistry.org A variety of protecting groups are available for hydroxyl functionalities, and the choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. libretexts.orgorganic-chemistry.org
Common protecting groups for phenols include ethers, such as methyl ethers or benzyl ethers, and silyl (B83357) ethers, like tert-butyldimethylsilyl (TBS) ether. highfine.com The introduction of these groups is typically straightforward, and they can be selectively removed under specific conditions. For example, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are readily removed with fluoride (B91410) ion sources. harvard.edu
Table 4: Selected Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Protection Reagent | Deprotection Condition |
|---|---|---|
| Methyl Ether | Dimethyl Sulfate | Strong Acid (e.g., HBr) |
| Benzyl Ether | Benzyl Bromide | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) |
This table outlines common protecting groups for hydroxyls and their respective protection and deprotection methods.
Synthesis of Polycyclic Aromatic Compounds and Extended Systems
The rigid naphthalene core of this compound serves as a foundational building block for the synthesis of larger, conjugated polycyclic aromatic systems. The bromine atoms are key functional handles for carbon-carbon bond-forming reactions, enabling the extension of the aromatic framework.
Axially chiral biaryl compounds, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, are cornerstones of asymmetric synthesis, serving as powerful chiral ligands and catalysts. The synthesis of such structures often relies on the oxidative coupling of naphthol precursors. While direct coupling of this compound is not prominently documented, its bromine atoms provide a pathway for alternative strategies, such as Suzuki or Sonogashira coupling reactions, to form binaphthyl and polynaphthyl systems. For instance, conversion of the bromides to boronic esters would prepare the molecule for palladium-catalyzed cross-coupling with another halo-naphthalenol derivative, allowing for the construction of complex, multi-naphthyl structures.
The regioselectivity of substitutions on the BINOL skeleton is highly dependent on reaction conditions and the nature of the directing groups. The hydroxyl group in this compound would similarly direct electrophilic aromatic substitutions, while the bromine atoms could be selectively functionalized to build extended π-systems.
Table 1: Potential Cross-Coupling Reactions for Binaphthyl Synthesis
| Coupling Reaction | Reactant 1 (from this compound) | Reactant 2 | Catalyst | Resulting Linkage |
| Suzuki Coupling | Naphthalenol-boronic ester | Halo-naphthalene | Palladium complex | C-C |
| Stille Coupling | Halo-naphthalenol | Organostannane-naphthalene | Palladium complex | C-C |
| Sonogashira Coupling | Halo-naphthalenol | Alkynyl-naphthalene | Palladium/Copper complex | C-C (alkynyl bridge) |
Helical chirality arises from the restricted rotation around a single bond, leading to stable, non-superimposable mirror-image atropisomers. The synthesis of helically chiral molecules, such as quinoline-naphthalene atropisomers, has been achieved through strategies involving central-to-axial chirality conversion. This process often begins with a reaction that sets one or more stereocenters, which are then eliminated in a subsequent step to generate the chiral axis.
For a precursor like this compound, a potential route to helical derivatives would involve a multi-step sequence. For example, an enantioselective annulation reaction at the 2-position could introduce a chiral substituent. Subsequent intramolecular cyclization or coupling involving one of the peri-bromo positions could create a strained, non-planar ring system exhibiting helical chirality. The steric bulk of the bromine atoms at the 5 and 8 positions would significantly influence the rotational barrier and the stability of the resulting atropisomers.
Chiral Derivatization and Resolution of Related Naphthalenols
The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. Naphthalenols are frequently subjected to chiral derivatization to separate enantiomers or to direct the stereochemical outcome of a reaction.
A classical and effective method for obtaining enantiomerically pure compounds is through the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. The reaction creates a mixture of diastereomers, which, due to their different physical properties, can be separated by standard techniques like chromatography or crystallization.
In the context of naphthalenols, a chiral acid or its derivative could be reacted with the hydroxyl group of this compound to form a diastereomeric mixture of esters. For example, using an enantiopure amino acid derivative or a compound like (S)-naproxen chloride as the auxiliary would lead to two distinct diastereomeric products that could then be separated. After separation, the chiral auxiliary is cleaved, yielding the resolved, enantiopure naphthalenol.
Table 2: Common Chiral Auxiliaries for Derivatization of Alcohols
| Chiral Auxiliary Class | Example Compound | Resulting Linkage | Separation Method |
| Chiral Carboxylic Acids | Mosher's acid (MTPA) | Ester | Chromatography (HPLC) |
| Chiral Amino Alcohols | Pseudoephedrine | Oxazolidinone | Crystallization |
| Terpene Derivatives | (-)-Menthol | Ether or Ester | Chromatography |
| Binaphthyl Derivatives | (R)-BINOL | Phosphate ester | Crystallization |
Ortho-quinols are valuable synthetic intermediates. The catalytic asymmetric hydroxylative dearomatization of 2-naphthols has been shown to be an effective method for producing enantioenriched ortho-quinols. This transformation utilizes a chiral catalyst, often a metal complex with a chiral ligand, to deliver an oxygen atom to one face of the naphthalene ring, breaking its aromaticity and creating a chiral product.
Applying this strategy to this compound would involve reacting it with an oxidant in the presence of a suitable chiral catalyst system, such as a N,N'-dioxide–scandium(III) complex. The electronic properties imparted by the two bromine atoms would influence the reactivity of the naphthalene core and potentially the stereoselectivity of the hydroxylation. The resulting enantioenriched 5,8-dibromo ortho-quinol would be a highly functionalized building block for further synthesis.
Applications in Flow Chemistry for Efficient Derivatization
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or packed bed, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety, higher reproducibility, and the potential for straightforward automation and scalability.
The derivatization of this compound could be efficiently performed using flow chemistry. For instance, a bromination or nitration reaction, which might be difficult to control in a batch reactor due to exothermicity, could be precisely managed in a flow system with superior temperature control. Similarly, multi-step derivatizations, such as protection of the hydroxyl group followed by a cross-coupling reaction at a bromine position, could be streamlined into a continuous process, reducing manual handling and reaction time. The improved mixing in microreactors is particularly beneficial for biphasic reactions, such as those employing phase-transfer catalysis, which could be relevant for alkylating the hydroxyl group of the naphthalenol.
Advanced Applications in Materials Science and Catalysis
Development of Functional Materials and Smart Systems
The unique electronic and structural characteristics of the dibromonaphthol core allow for its incorporation into a variety of functional materials. The bromine atoms serve as convenient handles for cross-coupling reactions, while the hydroxyl group offers a site for esterification, etherification, or hydrogen bonding, enabling the design of materials with tailored properties.
5,8-Dibromo-1-naphthalenol is a promising monomer for the synthesis of high-performance polymers. Its rigid aromatic structure can impart thermal stability and specific mechanical properties to the resulting polymer backbone. The presence of multiple reactive sites allows for various polymerization strategies.
The hydroxyl group can participate in polycondensation reactions to form polyethers or polyesters. More significantly, the carbon-bromine bonds are ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These methods allow for the creation of fully conjugated polymers by linking the monomer units with other aromatic or acetylenic groups. Such polymers are of great interest for applications in organic electronics.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Site(s) | Resulting Polymer Type | Potential Properties |
| Polycondensation | 1-hydroxyl group | Polyether / Polyester | High thermal stability, chemical resistance |
| Suzuki Coupling | 5,8-bromo groups | Conjugated Polymer | Optoelectronic activity, semiconducting |
| Sonogashira Coupling | 5,8-bromo groups | Conjugated Polymer | Photoluminescence, nonlinear optical properties |
| Buchwald-Hartwig Amination | 5,8-bromo groups | Polyaniline derivative | Conducting properties, electrochromism |
Self-Assembled Monolayers and Supramolecular Architectures
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface chemistry. nih.gov While this compound itself is not typically used to form SAMs, it can be chemically modified to create derivatives suitable for this purpose. For instance, the bromo groups can be substituted with thiol (-SH) moieties, which are known to form strong, covalent bonds with gold surfaces, a common substrate for SAMs. mdpi.com This would orient the naphthalene (B1677914) units on the surface, creating a well-defined organic film.
These functionalized surfaces could be used to study protein nucleation, design biosensors, or control surface wettability. nih.gov The ability to create chiral surfaces using enantiomerically pure derivatives of related compounds like 1,1'-binaphthalene-2,2'-dithiol suggests that similar applications could be developed from this compound. nih.gov
In the realm of supramolecular chemistry, the molecule can act as a building block for larger, non-covalently bonded architectures. The hydroxyl group is a hydrogen bond donor and acceptor, while the electron-rich naphthalene ring system can participate in π-π stacking interactions. These directional forces can guide the self-assembly of the molecules in solution or in the solid state to form complex and functional structures like liquid crystals or porous organic frameworks.
Brominated naphthalene derivatives are important intermediates in the synthesis of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). ossila.comossila.com The bromine atoms on this compound serve as versatile synthetic anchor points. Through cross-coupling reactions, various aryl, heteroaryl, or other chromophoric groups can be attached at the 5- and 8-positions.
This derivatization effectively extends the π-conjugated system of the molecule, which is a primary strategy for tuning its optical and electronic properties. For example, attaching electron-donating or electron-withdrawing groups can precisely control the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the material's absorption and emission wavelengths (color) and its charge transport characteristics, making it suitable for use as an emitter, host, or charge-transporting material in electronic devices. ossila.com
Table 2: Functionalization of this compound for Optoelectronic Properties
| Reaction Type | Attached Group | Effect on π-System | Potential Application |
| Suzuki Coupling | Phenyl, Biphenyl | Extension | Blue-emitting OLEDs |
| Stille Coupling | Thiophene, Furan | Modulation of HOMO/LUMO | Organic photovoltaics (OPVs) |
| Heck Reaction | Styrene derivatives | Extension and functionalization | Nonlinear optical materials |
| Buchwald-Hartwig | Carbazole, Phenothiazine | Introduction of hole-transport moieties | Hole-transport layers in OLEDs |
Catalytic Applications of this compound Derivatives
Derivatives of naphthalenols, particularly the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL), are foundational ligands in the field of asymmetric catalysis. mdpi.comresearchgate.net The structural features of this compound make it an attractive starting material for the development of new, highly effective chiral ligands and catalytic materials.
The true potential of this compound in catalysis lies in its use as a precursor to chiral ligands. Through oxidative coupling, two molecules of this compound can be joined to form a 5,5',8,8'-tetrabromo-substituted BINOL derivative. This new ligand would possess C2 symmetry, a common and often beneficial feature in successful chiral ligands. nih.gov
The bromine atoms at the 5,5' and 8,8' positions would be located far from the coordinating hydroxyl groups, but their strong electron-withdrawing nature and steric bulk could significantly influence the catalytic pocket. These substitutions can alter the electronic properties and the dihedral angle of the binaphthyl backbone, providing a mechanism to fine-tune the enantioselectivity and reactivity of the corresponding metal complex in asymmetric reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govacs.org
Table 3: Comparison of BINOL and a Hypothetical Tetrabromo-BINOL Derivative
| Feature | Standard BINOL | 5,5',8,8'-Tetrabromo-BINOL Derivative |
| Structure | 1,1'-Bi-2-naphthol | Derived from this compound |
| Key Substituents | Hydrogen at 5,5',8,8' | Bromine at 5,5',8,8' |
| Electronic Effect | Standard naphthalene system | Electron-deficient naphthalene rings |
| Steric Profile | Less hindered catalytic pocket | Increased steric bulk near the axis of chirality |
| Potential Catalytic Impact | Broadly effective | Potentially higher selectivity due to steric/electronic tuning |
Precursors for Metal-Organic Frameworks or Catalytic Nanostructures
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov They are valued for their exceptionally high surface areas and tunable porosity, making them excellent candidates for catalysis and gas storage. rsc.org
This compound can be converted into a suitable organic linker for MOF synthesis. A common strategy involves converting the bromo groups into carboxylate functionalities via lithiation followed by reaction with carbon dioxide. The resulting dicarboxylic acid derivative of 1-naphthalenol can then be reacted with various metal salts (e.g., of Zinc, Copper, or Zirconium) under solvothermal conditions to form a porous, crystalline MOF.
The resulting MOF would have the naphthyl units integrated into its rigid structure. The pores of such a material could be used to selectively adsorb small molecules, and the framework itself could serve as a heterogeneous catalyst. Furthermore, the hydroxyl groups within the pores could be post-synthetically modified to introduce specific catalytic sites, creating a highly specialized catalytic nanostructure.
Role in Catalytic Dearomatization Reactions
Catalytic dearomatization reactions are powerful methods in organic synthesis for converting flat, aromatic compounds into three-dimensional structures. Naphthols are common substrates in these reactions, which can be achieved through various catalytic systems, including those based on transition metals or organocatalysts. These reactions are essential for the synthesis of complex molecules with applications in pharmaceuticals and natural product chemistry. Despite the prevalence of naphthols in this research area, no specific studies were identified that detail the use of This compound as a substrate or catalyst in dearomatization reactions. The electronic and steric effects of the two bromine atoms at the 5 and 8 positions would likely influence the reactivity of the naphthalene core, but without experimental data, any discussion of its specific role would be speculative.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The interactions within these systems are governed by non-covalent bonds, such as hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking.
Naphthalenol scaffolds are utilized in host-guest chemistry due to their rigid structures and potential for functionalization, which allows for the creation of specific binding cavities. These scaffolds can be incorporated into larger host molecules, such as cyclophanes or other macrocycles, to recognize and bind guest molecules. The binding process is driven by a combination of non-covalent interactions. There is, however, no specific literature available that describes the incorporation or study of This compound in host-guest systems.
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Naphthalene derivatives are often used as building blocks in self-assembling systems due to their planar, aromatic nature, which facilitates π-π stacking. The resulting supramolecular structures can range from simple dimers to complex, hierarchical assemblies like nanofibers, gels, and liquid crystals. The specific substitution pattern of This compound would be expected to influence its self-assembly behavior, but dedicated research on this particular aspect is not available.
Environmental Fate and Degradation Mechanisms of Brominated Naphthalenols
Photodegradation Processes in Various Media
Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of organic compounds in the environment through the action of sunlight. For brominated aromatic compounds, this process often involves the cleavage of carbon-bromine (C-Br) bonds. The photoreactivity of brominated flame retardants (BFRs) has been shown to increase with the number of bromine atoms in the molecule. nih.gov
The primary photolytic degradation pathway for brominated aromatic compounds is reductive debromination. This process is initiated when the molecule absorbs photons, leading to an excited state. This excitation can weaken the C-Br bond, resulting in its cleavage. In the presence of a hydrogen-donating solvent or medium (like water or organic matter), a hydrogen atom replaces the bromine atom.
For 5,8-Dibromo-1-naphthalenol, the expected pathway would proceed stepwise:
Absorption of UV radiation leads to the homolytic cleavage of one of the C-Br bonds, releasing a bromine radical (Br•).
The resulting bromonaphthalenol radical abstracts a hydrogen atom from the surrounding medium to form a mono-brominated intermediate (either 5-Bromo-1-naphthalenol or 8-Bromo-1-naphthalenol).
This mono-brominated intermediate can then absorb another photon, leading to the cleavage of the second C-Br bond and subsequent hydrogen abstraction to yield the parent compound, 1-naphthalenol.
Further photodegradation of the 1-naphthalenol backbone can then occur, leading to ring-opening and the formation of smaller, more oxidized byproducts.
Studies on other brominated aromatic molecules, such as 2,4-dibromoaniline, have demonstrated that the presence of bromine atoms can enhance photoreactivity due to the "heavy atom effect," which facilitates the transitions between excited states necessary for dissociation. researchgate.net This suggests that brominated naphthalenols would be susceptible to photolytic degradation.
The rate and extent of photodegradation are highly dependent on environmental conditions. The stability of a compound like this compound in the environment is influenced by several factors:
Light Intensity and Wavelength: Higher intensity sunlight, particularly in the UV spectrum, will accelerate photodegradation. The specific wavelengths of light that the compound absorbs are critical.
Presence of Photosensitizers: Natural substances in water, such as humic and fulvic acids (components of natural organic matter), can act as photosensitizers. They absorb light and transfer the energy to the target compound, potentially accelerating its degradation.
Light-Screening Effects: Conversely, high concentrations of natural organic matter or suspended sediments in water can inhibit photodegradation by absorbing photons before they can reach the target molecule. researchgate.net
pH of the Medium: The pH can influence the speciation of the compound. For a naphthalenol, changes in pH can affect the protonation state of the hydroxyl group, which may alter its light-absorbing properties and, consequently, its photochemical stability.
Oxygen Availability: The presence of dissolved oxygen can lead to photo-oxidative processes, creating different degradation products compared to anoxic conditions where reductive debromination is more likely to dominate.
| Environmental Factor | Influence on Photochemical Stability of Brominated Naphthalenols |
|---|---|
| Sunlight Intensity | Higher intensity decreases stability (accelerates degradation). |
| Natural Organic Matter (NOM) | Can act as a photosensitizer (decreasing stability) or cause light-screening (increasing stability). researchgate.net |
| pH | Can alter the molecular structure (e.g., deprotonation of the hydroxyl group), affecting light absorption and stability. |
| Dissolved Oxygen | Presence can promote photo-oxidation pathways, leading to different degradation products and potentially altering stability. |
Biotransformation and Biodegradation Studies
Biotransformation is the modification of chemical compounds by living organisms, and biodegradation is the breakdown of organic matter by microorganisms. These processes are critical in determining the environmental persistence of compounds like this compound.
While specific studies on this compound are limited, the microbial degradation pathways can be inferred from research on naphthalene (B1677914) and other brominated compounds. The biodegradation of aromatic compounds is a well-known microbial process. nih.gov
The typical aerobic degradation pathway for naphthalene, which forms the core of this compound, is initiated by bacteria from genera such as Pseudomonas, Rhodococcus, and Bacillus. frontiersin.orgmdpi.com The process generally involves the following steps:
Initial Enzymatic Attack: The process begins with an attack on the aromatic ring by dioxygenase or monooxygenase enzymes. mdpi.com This introduces hydroxyl groups onto the naphthalene ring, forming a dihydroxylated intermediate (a diol).
Ring Cleavage: The dihydroxylated ring becomes unstable and is subsequently cleaved by other enzymes, breaking open the aromatic structure.
Metabolism to Central Intermediates: The resulting aliphatic compound is further metabolized through a series of reactions into intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water). mdpi.com
For a brominated naphthalenol, microorganisms must also overcome the C-Br bonds. Studies on other brominated compounds have shown that microbial consortia are capable of debromination under aerobic conditions. nih.govmdpi.com This suggests that an initial oxidative step is necessary for the degradation to occur. nih.gov It is likely that microbial degradation of this compound would involve an initial hydroxylation of the ring, followed by or preceded by enzymatic debromination before the central metabolic pathways can fully mineralize the compound.
The persistence of a chemical in the environment is its ability to resist degradation. For this compound, persistence is influenced by the stability of its chemical structure. The fused aromatic rings of the naphthalene core and the strong C-Br bonds contribute to its resistance to degradation.
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment and concentrated in its tissues. The primary mechanism driving the bioaccumulation of compounds like brominated naphthalenols is their hydrophobicity (low water solubility) and lipophilicity (high lipid solubility). gdut.edu.cn
Partitioning Mechanism: Due to their lipophilic nature, these compounds tend to partition from the aqueous environment into the lipid-rich tissues of aquatic and terrestrial organisms. researchgate.net This process is driven by the chemical's tendency to escape the polar water phase and enter the nonpolar lipid phase.
Resistance to Metabolism: The persistence of the compound within the organism is a key factor. If a compound is not easily metabolized and excreted, it will accumulate over time. The same structural features that contribute to environmental persistence, such as the stable C-Br bonds, also make it difficult for many organisms' metabolic enzymes to break down the molecule, leading to a low rate of elimination. gdut.edu.cn
Therefore, the combination of high lipophilicity and resistance to metabolic biotransformation gives brominated aromatic compounds a high potential for bioaccumulation in organisms and biomagnification through the food chain. nih.govnih.gov
Thermal Degradation Mechanisms and Byproduct Formation
The thermal degradation of brominated compounds is relevant in contexts such as waste incineration, industrial fires, and thermal recycling processes. cdu.edu.au The decomposition of brominated flame retardants typically occurs at temperatures between 280–900 °C. cdu.edu.au
The primary mechanism of thermal degradation for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, which is generally the weakest bond in the molecule. This process generates a bromine radical (Br•) and an organic radical. researchgate.net The released bromine radicals are highly reactive and can participate in a series of gas-phase reactions that inhibit combustion.
The major byproducts formed during the thermal decomposition of brominated aromatic compounds include:
Hydrogen Bromide (HBr): The highly reactive bromine radicals can abstract hydrogen atoms from other organic molecules or the polymer matrix, forming hydrogen bromide. researchgate.net HBr is a primary product of thermal decomposition. cetjournal.it
Brominated Aromatics: Incomplete combustion or pyrolysis can lead to the formation of a variety of brominated byproducts, including brominated benzenes and brominated phenols. cdu.edu.au For this compound, this would likely include various other brominated naphthalenes and phenols.
Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): Under certain thermal conditions, particularly in the presence of oxygen, brominated phenols can act as precursors to the formation of highly toxic PBDDs and PBDFs. cdu.edu.au
The specific products and their yields are influenced by factors such as temperature, oxygen concentration, and the presence of other materials. cdu.edu.au
| Product Class | Formation Mechanism / Description | Reference |
|---|---|---|
| Hydrogen Bromide (HBr) | Bromine radicals abstract hydrogen from organic matter. | researchgate.netcetjournal.it |
| Brominated Hydrocarbons | Includes brominated benzenes, phenols, and naphthalenes from incomplete combustion. | cdu.edu.au |
| Carbon Oxides (CO, CO2) | Standard products of organic matter combustion. | cetjournal.it |
| Polybrominated Dibenzo-p-dioxins/furans (PBDD/Fs) | Formed from precursor compounds like brominated phenols under specific thermal conditions. | cdu.edu.au |
Pathways Leading to Other Brominated Aromatic Compounds
The degradation of this compound and other polybrominated naphthalenes can lead to the formation of a variety of other brominated aromatic compounds. This transformation often occurs through a stepwise debromination process, where bromine atoms are sequentially removed from the naphthalene ring.
During photodegradation, for instance, higher brominated compounds can be broken down into less brominated, yet potentially more persistent and toxic, derivatives. nih.gov Studies on other brominated flame retardants (BFRs) have shown that decabromodiphenyl ether (BDE-209) can be photochemically degraded to form lower brominated diphenyl ethers. nih.gov Similarly, it is plausible that this compound could undergo photolytic debromination to form monobrominated naphthalenols. The specific isomers formed would depend on the relative stability of the carbon-bromine bonds at different positions on the naphthalene ring.
Microbial degradation can also result in the formation of other brominated intermediates. Under anaerobic conditions, reductive dehalogenation is a primary pathway where bromine atoms are replaced by hydrogen atoms. nih.gov This process has been observed for various brominated phenols and benzoic acids, leading to the formation of their less halogenated counterparts. nih.gov Therefore, the microbial degradation of this compound could potentially yield 5-bromo-1-naphthalenol or 8-bromo-1-naphthalenol as intermediate products before further degradation of the naphthalene ring itself.
Furthermore, the synthesis of polybrominated naphthalenes can sometimes result in a mixture of isomers and other brominated byproducts. For example, the bromination of naphthalene can yield various di-, tri-, and tetrabromonaphthalenes depending on the reaction conditions. cardiff.ac.uk These synthesis impurities can co-exist with the primary product and contribute to the mixture of brominated aromatic compounds found in the environment.
| Degradation Process | Initial Compound | Potential Intermediate/Product | Significance |
|---|---|---|---|
| Photodegradation | Polybrominated Naphthalenes | Lower-brominated Naphthalenes | Can lead to the formation of more persistent and toxic compounds. nih.gov |
| Microbial Reductive Dehalogenation (Anaerobic) | This compound | Monobrominated Naphthalenols | A key step in the anaerobic biodegradation of brominated aromatics. nih.gov |
| Synthesis Byproducts | Naphthalene | Mixture of brominated naphthalenes | Contributes to the diversity of brominated pollutants in the environment. cardiff.ac.uk |
Comparative Analysis with Other Brominated Flame Retardants
The environmental fate and degradation of this compound can be understood in the broader context of other brominated flame retardants (BFRs), which have been more extensively studied. BFRs are a diverse group of chemicals that include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA). xusen-flameretardant.com
Persistence and Bioaccumulation:
Like many BFRs, brominated naphthalenols are expected to be persistent in the environment due to the stability of the carbon-bromine bond. nih.gov This persistence can lead to long-range transport and accumulation in sediment and biota. nih.gov For example, PBDEs are known to be hydrophobic and adsorb to particulate matter, facilitating their bioaccumulation in the food chain. xusen-flameretardant.com Given its chemical structure, this compound likely shares these properties.
Degradation Mechanisms:
The degradation pathways of brominated naphthalenols are analogous to those of other aromatic BFRs. Photodegradation is a significant abiotic process for many BFRs, often resulting in debromination. nih.gov For instance, the photodegradation of decabromodiphenyl ether (DBDE) in a polymer matrix has been shown to follow pseudo-first-order kinetics. nih.gov Microbial degradation of BFRs can proceed through various enzymatic reactions, including oxidative and reductive dehalogenation. mdpi.comnih.gov While some microbes can utilize certain BFRs as a carbon source, the degradation is often slow. mdpi.com
Toxicity of Degradation Products:
| Characteristic | Brominated Naphthalenols (Predicted) | Polybrominated Diphenyl Ethers (PBDEs) | Hexabromocyclododecanes (HBCDs) |
|---|---|---|---|
| Persistence | High | High xusen-flameretardant.com | High xusen-flameretardant.com |
| Bioaccumulation Potential | High | High, especially for lower brominated congeners xusen-flameretardant.com | High xusen-flameretardant.com |
| Primary Degradation Pathways | Photodegradation, Microbial Degradation | Photodegradation (debromination), Microbial Degradation nih.gov | Microbial Degradation xusen-flameretardant.com |
| Key Degradation Products | Lower-brominated naphthalenols | Lower-brominated PBDEs, Brominated dibenzofurans nih.gov | Tetrabromocyclododecenes |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 5,8-Dibromo-1-naphthalenol in a laboratory setting?
Answer: Synthesis typically involves bromination of 1-naphthalenol using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A factorial design approach (e.g., varying temperature, reaction time, and stoichiometry) can optimize yield . Characterization requires:
- Spectroscopic Analysis : NMR (1H/13C) to confirm substitution patterns and purity.
- Chromatography : HPLC or GC-MS to assess chemical purity (>98% recommended for research-grade samples).
- Elemental Analysis : Validate molecular formula (C10H6Br2O).
- Melting Point Determination : Compare with literature values (if available).
Q. What safety protocols should researchers follow when handling this compound?
Answer: Based on analogous brominated naphthalenols (e.g., 1,5-Dibromoanthracene):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
- First Aid : For skin contact, wash with water for 15+ minutes; seek medical attention for persistent irritation .
- Storage : In airtight containers away from light and moisture to prevent degradation.
Q. Which analytical techniques are most effective for detecting trace impurities in this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identifies molecular ions and fragments to detect impurities at ppm levels.
- X-ray Crystallography : Resolves structural anomalies in crystalline samples.
- Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition byproducts.
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?
Answer: A 2³ factorial design evaluates three factors (temperature, bromine equivalents, catalyst concentration) at two levels (low/high). Example experimental matrix:
| Run | Temperature (°C) | Bromine (equiv.) | Catalyst (%) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| 1 | 25 | 1.2 | 0.5 | 62 | 8 |
| 2 | 25 | 2.0 | 1.0 | 78 | 5 |
| ... | ... | ... | ... | ... | ... |
Statistical analysis (ANOVA) identifies significant factors. For instance, increasing bromine equivalents may reduce byproducts but require post-synthesis purification .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations).
- Isotopic Labeling : Use deuterated solvents to confirm peak assignments.
- Collaborative Analysis : Share raw data with peer labs to rule out instrumentation bias.
Contradictions may arise from solvent effects, tautomerism, or crystallographic packing differences .
Q. What computational tools are suitable for modeling the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., Suzuki-Miyaura coupling) by calculating activation energies.
- Molecular Dynamics Simulations : Models solvent interactions and steric effects using software like COMSOL Multiphysics .
- Cheminformatics Platforms : Tools like PubChem or ChemAxon generate reactivity descriptors (e.g., electrophilicity index) .
Q. How can researchers compare the stability of this compound with its non-brominated analog under varying environmental conditions?
Answer: Design a stability study with controlled parameters:
| Condition | This compound Degradation (%) | 1-Naphthalenol Degradation (%) |
|---|---|---|
| UV exposure (24h) | 15 | 40 |
| pH 3 (aqueous) | 5 | 25 |
| 60°C (dry) | 2 | 10 |
Results indicate bromination enhances photostability and acid resistance, likely due to reduced electron density .
Q. What methodologies enable the integration of this compound into theoretical frameworks for aromatic bromination kinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
